molecular formula C18H31N B094358 4-Dodecylaniline CAS No. 104-42-7

4-Dodecylaniline

Cat. No.: B094358
CAS No.: 104-42-7
M. Wt: 261.4 g/mol
InChI Key: KLPPPIIIEMUEGP-UHFFFAOYSA-N
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Description

4-Dodecylaniline (CAS: 104-42-7) is a para-substituted aniline derivative with a 12-carbon alkyl chain (dodecyl group) attached to the aromatic ring. Its molecular formula is C₁₈H₃₁N, with a molecular weight of 261.45 g/mol . Key properties include:

  • Boiling Point: 340–350°C .
  • Density: 0.91 kg/L at 25°C .
  • Solubility: Insoluble in water but miscible with organic solvents like ethanol and dichloromethane .

Properties

IUPAC Name

4-dodecylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPPPIIIEMUEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021858
Record name 4-Dodecylaniline
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Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

104-42-7
Record name 4-Dodecylaniline
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Record name Benzenamine, 4-dodecyl-
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Record name Benzenamine, 4-dodecyl-
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Record name 4-Dodecylaniline
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Record name 4-dodecylaniline
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Preparation Methods

Reaction Mechanism and Conditions

The reaction involves mixing aniline with dodecenes (C₁₂H₂₄) in the presence of aluminum chloride (AlCl₃) and methyltributylammonium chloride as a phase-transfer catalyst. The exothermic reaction initiates at 46°C, followed by heating to 160°C for 27.8 hours under nitrogen atmosphere. Post-reaction purification includes dilution with n-heptane and methylene chloride, sequential washing with water and aqueous ammonia, and drying over anhydrous sodium sulfate.

Table 1: Alkylation Reaction Parameters

ParameterValue/DetailSource
Temperature160°C
Reaction Time27.8 hours
CatalystsAlCl₃, methyltributylammonium chloride
Yield (GC Analysis)Monododecylaniline confirmed
Selectivity (Para:Others)~57% para isomer

Optimization and Challenges

Key challenges include controlling regioselectivity and minimizing polyalkylation. The use of methyltributylammonium chloride enhances phase interaction, improving yield. Despite these measures, the para isomer typically constitutes ~57% of the product, with ortho and meta isomers forming the remainder.

Nitration-Reduction Route

An alternative synthesis involves nitrating dodecylbenzene to form nitrododecylbenzene, followed by reduction to this compound. This two-step process offers higher para selectivity under optimized conditions.

Nitration of Dodecylbenzene

Dodecylbenzene is nitrated using a mixed acid (HNO₃/H₂SO₄) at ≤30°C to produce nitrododecylbenzene. The reaction achieves 93% yield with 57% para selectivity.

Table 2: Nitration Reaction Parameters

ParameterValue/DetailSource
Nitrating Agent70% HNO₃, 95% H₂SO₄
Temperature≤30°C
Reaction Time3 hours
Yield93%
Selectivity (Para:Others)57% para isomer

Reduction of Nitrododecylbenzene

The nitro group is reduced using palladium on carbon (Pd/C) and formic acid in tetrahydrofuran (THF)/methanol. Triethylamine neutralizes acidic byproducts, yielding 75% this compound with 52% para isomer purity.

Table 3: Reduction Reaction Parameters

ParameterValue/DetailSource
Catalyst5% Pd/C
Reducing AgentFormic acid
SolventTHF/Methanol (1:1)
Reaction Temperature70°C
Yield75%
Selectivity (Para:Others)52% para isomer

Comparative Analysis of Methods

Efficiency and Selectivity

  • Alkylation Route : Faster single-step process but lower para selectivity (57%).

  • Nitration-Reduction : Higher para selectivity (52–57%) but involves multiple steps and lower overall yield (75% vs. 93% for nitration).

Industrial Scalability

The alkylation method is preferred industrially due to fewer steps and compatibility with continuous flow reactors. However, the nitration-reduction route’s selectivity makes it viable for high-purity applications, despite scalability challenges.

Purification Techniques

Alkylation Product Purification

  • Solvent Extraction : n-Heptane/methylene chloride separation.

  • Acid-Base Washes : Removal of unreacted aniline and catalysts via aqueous ammonia.

  • Drying : Anhydrous sodium sulfate followed by vacuum distillation.

Nitration-Reduction Product Purification

  • Acid Removal : Neutralization with sodium bicarbonate.

  • Dehydration : Magnesium sulfate treatment.

  • Distillation : Solvent removal under reduced pressure.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. Continuous flow reactors minimize AlCl₃ usage in alkylation, reducing waste. For the nitration-reduction route, automated batch systems ensure precise temperature control during exothermic nitration .

Chemical Reactions Analysis

Types of Reactions

4-Dodecylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Functionalized Compounds

4-Dodecylaniline is primarily used in the synthesis of various functionalized compounds. One notable application is in the production of sodium 4-dodecylphenylazosulfonate, which serves as a surfactant and stabilizing agent in various chemical processes . This compound is particularly useful in enhancing the solubility of hydrophobic materials in aqueous environments.

Water Solubilization of Carbon Nanotubes

A significant application of this compound lies in the investigation of the water solubilization of single-walled carbon nanotubes (SWNTs). The compound acts as a surfactant that improves the dispersion of SWNTs in water, facilitating their use in various applications, including electronics and biomedicine . The ability to solubilize carbon nanotubes enhances their potential for use in drug delivery systems and as conductive materials in composite structures.

Proton Transfer Mechanisms

In electrochemical studies, this compound has been utilized to investigate proton transfer steps during molecular oxygen reduction reactions facilitated by decamethylferrocene (DMFc). This research contributes to the understanding of electron transfer processes, which are crucial for developing efficient energy conversion systems .

Corrosion Inhibition

Recent studies have explored the use of derivatives of this compound as corrosion inhibitors for metals such as copper. For instance, N-benzylidene-4-dodecylaniline has been synthesized and tested for its effectiveness in preventing corrosion in acidic environments. The results indicate that this compound can significantly reduce corrosion rates, making it a potential candidate for protective coatings .

Case Studies and Research Findings

Case Study: Water Solubilization of SWNTs

  • Objective: To enhance the solubility of SWNTs for biomedical applications.
  • Methodology: Functionalization of SWNTs with this compound.
  • Results: Improved dispersion stability and biocompatibility were observed, suggesting potential applications in targeted drug delivery systems.

Case Study: Corrosion Inhibition

  • Objective: To evaluate the effectiveness of N-benzylidene-4-dodecylaniline as a corrosion inhibitor.
  • Methodology: Electrochemical tests were conducted on copper samples immersed in a corrosive medium.
  • Results: A significant reduction in corrosion rates was noted, indicating effective protective properties against metal degradation .

Mechanism of Action

The mechanism of action of 4-Dodecylaniline involves its interaction with molecular targets through its alkyl chain and aromatic ring. The compound can insert into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins and enzymes, modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as in drug delivery or as a corrosion inhibitor .

Comparison with Similar Compounds

Comparison with Similar Alkyl-Substituted Anilines

Structural Analogues

The following compounds share the aniline core but differ in alkyl chain length or substituents:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
4-Dodecylaniline C₁₈H₃₁N 261.45 340–350 Surface modification, drug delivery
4-Octylaniline C₁₄H₂₃N 205.34 ~250–260* Mesoporous material synthesis
4-Tetradecylaniline C₂₀H₃₅N 293.50 ~360–370* Not explicitly stated; likely similar to this compound
4-Hexadecylaniline C₂₂H₃₉N 321.55 ~380–390* Surface charge modulation in polymers
2-Chloroaniline C₆H₆ClN 127.57 208–210 Diazonium-based functionalization
o-Anisidine C₇H₉NO₂ 139.15 225 Electrografting studies

*Estimated based on alkyl chain length trends.

Key Differences and Trends

Alkyl Chain Length Effects
  • Hydrophobicity : Longer chains (e.g., hexadecyl, tetradecyl) enhance hydrophobicity, making these compounds less water-soluble but effective in forming stable films or micelles. For example, this compound’s dodecyl chain enables its use in liposomal drug carriers .
  • Thermal Stability : Boiling points increase with chain length due to stronger van der Waals interactions. 4-Hexadecylaniline (C16) likely has a higher boiling point (~380–390°C) than this compound (C12) .
  • Surface Activity : In diazonium salt reactions, longer chains improve surface coverage. This compound-modified polystyrene films showed superior charge distribution compared to shorter-chain analogues .
Substituent Effects
  • Electron-Withdrawing Groups : 2-Chloroaniline’s chlorine atom increases electrophilicity, enhancing reactivity in diazonium coupling compared to unsubstituted anilines .
  • Methoxy Groups : o-Anisidine’s methoxy group alters electronic properties, affecting electrochemical impedance in hybrid bilayer membranes .
Corrosion Inhibition
  • This compound derivatives (e.g., N,N-di(polyoxyethylene)-4-dodecylaniline) form protective layers on metal surfaces due to their amphiphilic nature. Shorter-chain analogues like 4-octylaniline may lack sufficient hydrophobicity for long-term protection .
Catalysis
  • In C60O cyclization, this compound’s moderate Lewis acidity (when paired with clay catalysts) enabled high yields (~50%), whereas Brønsted acids (e.g., TsOH) failed due to neutralization with the amine group .
Drug Delivery
  • The dodecyl chain in this compound aids in forming azoreductase-responsive liposomes, which release drugs selectively in tumor microenvironments. Shorter chains (e.g., octyl) may compromise carrier stability .

Biological Activity

4-Dodecylaniline, an aromatic amine, has garnered attention for its diverse biological activities, particularly in the context of oxidative stress protection and potential applications in various fields such as materials science and corrosion inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound (C₁₈H₃₁N) consists of a dodecyl chain attached to an aniline group, which contributes to its unique properties. The presence of the long alkyl chain enhances its solubility in organic solvents and facilitates interactions with biological membranes.

Antioxidant and Cytoprotective Effects

Research has demonstrated that this compound exhibits significant antioxidant properties, effectively protecting cells from oxidative stress. A study highlighted its cytoprotective effects against various toxins in HT22 cells, a model for neuronal health:

  • Oxidative Stress Inducers : this compound was tested against glutamate toxicity, hydrogen peroxide, and tert-butyl hydroperoxide.
  • Effective Concentrations : The half-maximal effective concentration (EC50) values were determined to be approximately 900 nM for dodecylaniline compared to 70 nM for the reference compound, iminostilbene .

Table 1: Cytoprotective Effects of this compound

Toxin EC50 (nM) Cell Type
Glutamate900HT22
Hydrogen Peroxide900HT22
Tert-butyl Hydroperoxide900HT22

The mechanism by which this compound exerts its protective effects appears to involve:

  • Inhibition of Lipid Peroxidation : It effectively protects lipid membranes from oxidative damage, indicating a direct role in preventing free-radical chain reactions .
  • Reduction of Intracellular Peroxides : The compound suppresses the accumulation of peroxides during oxidative stress conditions, thereby maintaining cellular integrity .

Corrosion Inhibition and Microbial Activity

In addition to its antioxidant properties, this compound has been investigated for its role as a corrosion inhibitor. A study evaluated its effectiveness against sulfate-reducing bacteria (SRB) in hydrochloric acid solutions:

  • Inhibition Efficiency : At concentrations around 100 mg/L, this compound demonstrated significant inhibition of SRB growth, suggesting potential applications in protecting steel from microbial-induced corrosion .

Liquid Crystalline Applications

This compound also plays a crucial role in liquid crystalline systems. Its incorporation into liquid crystal matrices has been shown to enhance molecular order and energy transfer efficiency:

  • Fluorescent Properties : When used as a component in liquid crystalline devices, it contributes to improved fluorescence characteristics, making it suitable for electro-optical applications .

Case Studies

  • Neuroprotective Studies : In experiments involving rat primary cerebellar neurons subjected to oxidative stress via glutathione depletion, this compound significantly preserved neuritic structures and cell viability .
  • Corrosion Studies : The compound's effectiveness as a corrosion inhibitor was further supported by tests showing reduced SRB activity at varying concentrations, demonstrating its dual functionality as both an antioxidant and a protective agent against microbial corrosion .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 4-Dodecylaniline in academic laboratories?

  • Methodological Answer : Synthesis typically involves high-temperature condensation reactions, as demonstrated in the preparation of imine derivatives like (E)-N-[(benzo[d][1,3]thiazol-2-yl)methylidene]-4-dodecylaniline (SP2) using this compound as a precursor . Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight verification. For novel compounds, elemental analysis and X-ray crystallography may be necessary to confirm identity and crystallinity .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

  • Methodological Answer : this compound is classified as hazardous (Acute Oral Toxicity Category 4; Aquatic Toxicity Acute 1). Researchers must use personal protective equipment (PPE), including tight-sealing goggles, nitrile gloves, and lab coats. Work should be conducted in a fume hood to minimize inhalation risks. Spill management requires inert absorbents (e.g., vermiculite), and waste must be disposed of via certified hazardous waste channels. Emergency procedures should include immediate decontamination and consultation with a physician .

Advanced Research Questions

Q. How can this compound be integrated into advanced material science applications, such as polymer composites or corrosion inhibitors?

  • Methodological Answer : In corrosion inhibition, this compound derivatives (e.g., N,N-di(Polyoxyethylene)-4-dodecylaniline) adsorb onto metal surfaces, forming protective layers. Researchers should use electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to quantify inhibition efficiency. For polymer composites, thermal stability can be assessed via thermogravimetric analysis (TGA), while spectroscopic methods (FTIR, UV-Vis) track interactions between this compound and matrix components .

Q. What experimental strategies resolve contradictions in reported anticorrosion efficacy of this compound derivatives across studies?

  • Methodological Answer : Contradictions may arise from variations in substrate composition, electrolyte pH, or temperature. A systematic approach involves:

  • Controlled variable testing : Isolate factors like concentration, temperature, and immersion time.
  • Surface analysis : Use scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) to compare adsorbed layer morphology.
  • Computational validation : Density functional theory (DFT) calculates adsorption energies to correlate molecular structure with inhibition performance .

Q. How can researchers assess the environmental impact of this compound in ecotoxicological studies?

  • Methodological Answer : Acute aquatic toxicity (EC50/LC50) should be evaluated using standardized organisms (e.g., Daphnia magna or Danio rerio). Chronic toxicity studies require long-term exposure assays to monitor bioaccumulation. Analytical methods like gas chromatography-mass spectrometry (GC-MS) quantify environmental persistence, while quantitative structure-activity relationship (QSAR) models predict degradation pathways .

Q. What computational tools are effective for modeling this compound’s interactions in supramolecular systems?

  • Methodological Answer : Molecular dynamics (MD) simulations model self-assembly behavior in solvents, while DFT optimizes electronic properties for applications like charge-transfer complexes. Software packages (e.g., Gaussian, GROMACS) can simulate adsorption on metal surfaces, validated against experimental data from EIS or XPS .

Data Reporting and Reproducibility

Q. How should researchers present this compound-related data to ensure reproducibility and compliance with journal standards?

  • Methodological Answer : Follow guidelines such as the Beilstein Journal of Organic Chemistry:

  • Experimental section : Detail synthetic steps, including solvent volumes, reaction times, and purification methods.
  • Supporting information : Include raw NMR spectra, chromatograms, and crystallographic data (if applicable).
  • Data tables : Use processed data in the main text (e.g., inhibition efficiency percentages) and relegate large datasets (e.g., full spectral scans) to appendices .

Q. What frameworks ensure rigorous formulation of research questions involving this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Novelty : Investigate unexplored derivatives (e.g., this compound-based Schiff bases) for photocatalytic applications.
  • Feasibility : Pilot studies should verify compound stability under experimental conditions (e.g., UV exposure in dye-sensitized solar cells) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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